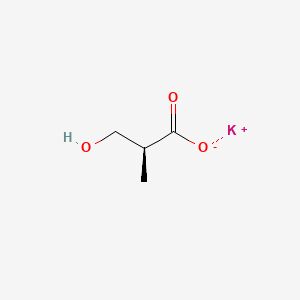
(S)-3-Hydroxyisobutyric acid potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Hydroxyisobutyric acid potassium salt is an organic compound with the molecular formula C4H7KO3 It is the potassium salt form of (S)-3-Hydroxyisobutyric acid, which is a chiral molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Hydroxyisobutyric acid potassium salt typically involves the neutralization of (S)-3-Hydroxyisobutyric acid with potassium hydroxide. The reaction can be represented as follows:
(S)-3-Hydroxyisobutyric acid+KOH→(S)-3-Hydroxyisobutyric acid potassium salt+H2O
This reaction is usually carried out in an aqueous medium at room temperature. The resulting solution is then evaporated to obtain the solid potassium salt.
Industrial Production Methods
On an industrial scale, the production of this compound can involve more sophisticated techniques, such as crystallization and purification processes to ensure high purity and yield. The starting material, (S)-3-Hydroxyisobutyric acid, can be obtained through fermentation processes using specific microbial strains that produce the chiral acid in high enantiomeric excess.
化学反応の分析
Types of Reactions
(S)-3-Hydroxyisobutyric acid potassium salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group with halides.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield 3-oxoisobutyric acid or 3-hydroxyisobutyric acid.
Reduction: Reduction of the carboxylate group can produce 3-hydroxy-2-methylpropanol.
Substitution: Substitution reactions can produce various derivatives, such as 3-chloro-2-methylpropanoic acid.
科学的研究の応用
(S)-3-Hydroxyisobutyric acid potassium salt has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a metabolic intermediate in certain biochemical pathways.
Medicine: It has potential therapeutic applications due to its role in metabolic processes.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
作用機序
The mechanism of action of (S)-3-Hydroxyisobutyric acid potassium salt involves its participation in metabolic pathways where it acts as an intermediate. It can be converted into other metabolites through enzymatic reactions. The molecular targets and pathways involved include enzymes such as 3-hydroxyisobutyrate dehydrogenase, which catalyzes the oxidation of (S)-3-Hydroxyisobutyric acid to 3-oxoisobutyric acid.
類似化合物との比較
Similar Compounds
3-Hydroxybutyric acid: Similar in structure but lacks the chiral center.
2-Hydroxyisobutyric acid: Differs in the position of the hydroxyl group.
Lactic acid: Another hydroxy acid but with a different carbon skeleton.
Uniqueness
(S)-3-Hydroxyisobutyric acid potassium salt is unique due to its chiral nature and specific metabolic roles. Its potassium salt form enhances its solubility and stability, making it more suitable for various applications compared to its free acid form.
特性
分子式 |
C4H7KO3 |
|---|---|
分子量 |
142.19 g/mol |
IUPAC名 |
potassium;(2S)-3-hydroxy-2-methylpropanoate |
InChI |
InChI=1S/C4H8O3.K/c1-3(2-5)4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m0./s1 |
InChIキー |
GYLUDEIOSIWODS-DFWYDOINSA-M |
異性体SMILES |
C[C@@H](CO)C(=O)[O-].[K+] |
正規SMILES |
CC(CO)C(=O)[O-].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


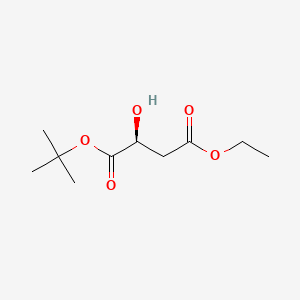
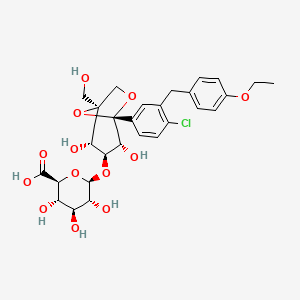

![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)
![2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid](/img/structure/B15293657.png)
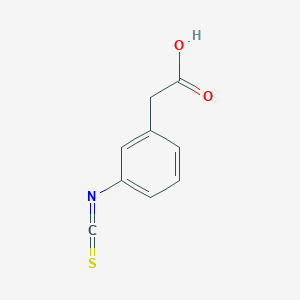

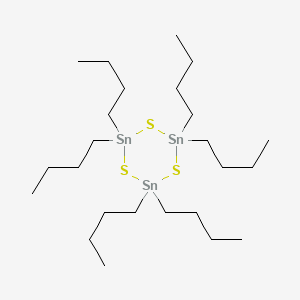
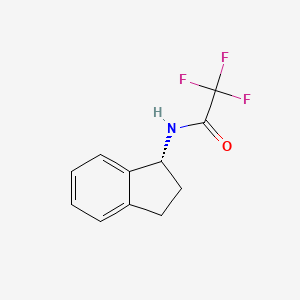

![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)

![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B15293688.png)
